The compound 2-methyl-1H-benzo[d]imidazole-4-carboxamide is a derivative of the benzimidazole class, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications in various fields such as oncology, infectious diseases, and cardiovascular disorders. The structural versatility of benzimidazole allows for the synthesis of numerous analogs with varying biological activities.
In the field of oncology, benzimidazole derivatives have shown promise as anticancer agents. A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing a benzimidazole template revealed that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, with compound 8f displaying notable activity against melanoma and breast cancer cell lines5. These findings suggest the potential of benzimidazole derivatives in the development of new anticancer drugs.
Benzimidazole derivatives have also been investigated for their antimicrobial properties. A study on benzo[d]imidazole-2-carboxamide derivatives reported anti-Mycobacterium tuberculosis activity, with compounds showing activity against isoniazid-resistant strains and inhibiting the bacterial cell division protein FtsZ6. This indicates the potential use of benzimidazole derivatives in treating tuberculosis and other bacterial infections.
In cardiovascular research, N-substituted-4-(1H-imidazol-1-yl)benzamides have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds were found to be potent selective class III agents, indicating their potential as treatments for arrhythmias9.
Benzimidazole derivatives have also been explored as anti-inflammatory agents. One study described the development of an orally active inhibitor of 5-lipoxygenase, which is involved in the inflammatory process. The compound demonstrated improved pharmacokinetic and toxicology characteristics, making it a practical lead for an orally active 5-LO inhibitor7.
Structural studies of benzimidazole derivatives provide insights into their molecular configurations, which is crucial for understanding their mechanism of action and for the design of new compounds with enhanced biological activities. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, contributing to the knowledge base of benzimidazole derivatives8.
The synthesis of 2-methyl-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. A common synthetic route includes:
The molecular structure of 2-methyl-1H-benzo[d]imidazole-4-carboxamide can be characterized as follows:
2-Methyl-1H-benzo[d]imidazole-4-carboxamide can undergo various chemical reactions:
The reactions can yield various products such as N-oxides, substituted amines, and further functionalized benzimidazoles depending on reaction conditions and reagents used.
The primary mechanism of action for 2-methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with pantothenate synthetase in Mycobacterium tuberculosis.
This inhibition leads to impaired bacterial growth and survival, making it a promising candidate for antitubercular therapy.
The physical and chemical properties of 2-methyl-1H-benzo[d]imidazole-4-carboxamide are crucial for its application in drug development:
The compound exhibits good thermal stability but may degrade under strong acidic or basic conditions.
2-Methyl-1H-benzo[d]imidazole-4-carboxamide has several scientific applications:
The compound is systematically named as 2-methyl-1H-benzo[d]imidazole-4-carboxamide according to International Union of Pure and Applied Chemistry conventions. This nomenclature specifies:
The compound has the molecular formula C₉H₉N₃O, confirmed across multiple chemical databases and supplier specifications [1] [2] [6]. Key physicochemical parameters include:
Table 1: Molecular Weight and Composition Analysis
Parameter | Value | Description |
---|---|---|
Molecular Weight | 175.19 g/mol | Calculated from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00) |
Elemental Composition | C: 61.71%; H: 5.18%; N: 23.99%; O: 9.13% | Mass percentages derived from molecular formula |
Exact Mass | 175.0746 Da | Mass of the most abundant isotope |
The molecular weight (175.19 g/mol) is consistent across PubChem, commercial catalogs, and analytical reports [1] [2] [6]. This mass falls within the typical range for low-molecular-weight benzimidazole derivatives with moderate polarity due to the carboxamide group.
While explicit crystallographic data (e.g., X-ray diffraction angles or unit cell parameters) for this specific carboxamide derivative is unavailable in the provided sources, its core structure permits inferences:
Spectroscopic data provides definitive structural validation. Key fingerprints are summarized below, with experimental data where available and theoretical predictions based on analogous structures:
Table 2: Spectroscopic Signatures of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide
Technique | Key Signals/Predictions | Source/Inference |
---|---|---|
¹H-NMR (DMSO-d₆) | δ ~2.60 (s, 3H, CH₃); ~7.30-8.20 (m, 3H, Ar-H); ~7.40 (br s, 1H, CONH₂); ~8.50 (br s, 1H, CONH₂); ~12.80 (br s, 1H, N1H) | Pattern inferred from SMILES (O=C(C1=C2N=C(C)NC2=CC=C1)N) and related benzimidazoles [3] [6]. The N1H proton is characteristically deshielded. |
¹³C-NMR | δ ~14.2 (CH₃); ~110–150 (aromatic C); ~166.5 (C=O) | Predicted based on core benzimidazole shifts [3]; carbonyl carbon highly deshielded. |
IR (cm⁻¹) | ~3200-3400 (N-H str, CONH₂ & N1H); ~1660–1680 (C=O str); ~1600 (C=N str) | Strong carbonyl stretch; broad N-H stretches from amine and imidazole NH [6]. |
UV-Vis | λ_max ~290–310 nm (π→π* in benzimidazole); shoulder ~250 nm | Characteristic of conjugated heteroaromatic systems with auxochromes. |
Mass Spectrometry | [M]⁺ m/z = 175.1 (calc. 175.19); Fragments: m/z 158 (M–NH₂), 132 (M–CONH₂), 117 (base peak, M–CH₃–CONH₂?) | Molecular ion confirmed [1] [2]. Fragmentation pattern aligns with loss of carboxamide group and methyl radical [3]. |
Notable MS Behavior: Benzimidazole sulfonamide analogs show complex fragmentation via rearrangement [3]. While not identical, the carboxamide here likely undergoes similar neutral losses (e.g., NH₂•, •CONH₂) yielding key fragments at m/z 158 and 132. The base peak often arises from further ring cleavage.
The 2-methyl-4-carboxamide substitution pattern confers distinct properties relative to the parent 1H-benzimidazole pharmacophore:
Table 3: Pharmacophoric Impact of Substituents
Pharmacophoric Element | Parent 1H-Benzo[d]imidazole | 2-Methyl-4-carboxamide Derivative | Biological Implications |
---|---|---|---|
C2 Substituent | H (unsubstituted) | Methyl (CH₃) | Enhances electron density at N3; sterically blocks nucleophilic attack at C2. Increases lipophilicity (log P +0.4–0.6) [4]. |
C4/C5/C6 Positions | Unsubstituted (H) or varied in drugs | Carboxamide (–CONH₂) at C4 | Introduces H-bond donor/acceptor pair; significantly increases polarity and water solubility. Enables salt formation and target binding interactions. |
N1–H | Acidic proton (pKa ~12–13) | Retained acidic proton | Critical for metal coordination (e.g., in enzyme active sites) and tautomeric stability. |
Aromatic System | Planar, hydrophobic core | Planarity retained with carboxamide potentially tilted | Maintains DNA intercalation or hydrophobic pocket binding potential while adding polar contacts via carboxamide [3]. |
Electronic Effects: The methyl group at C2 is electron-donating, increasing electron density at N3 and enhancing basicity. The carboxamide at C4 is moderately electron-withdrawing via resonance, creating a push-pull effect across the ring. This modifies dipole moments and redox potentials compared to unsubstituted benzimidazole or common drug analogs like omeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole) [3] [4].
Role in Drug Design: This structure mimics bioactive benzimidazoles found in:
The 4-carboxamide specifically differentiates this compound from simpler commercial 2-methylbenzimidazoles (e.g., CAS 615-15-6) by adding a versatile handle for derivatization or polar interactions [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2